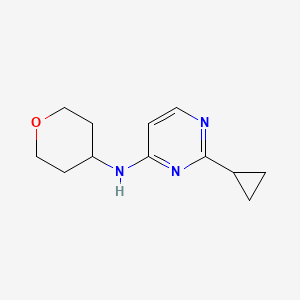

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-9(1)12-13-6-3-11(15-12)14-10-4-7-16-8-5-10/h3,6,9-10H,1-2,4-5,7-8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPDIPCSBCZNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and oxan-4-yl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Aplicaciones Científicas De Investigación

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the interactions of pyrimidine derivatives with biological targets.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets involved depend on the specific structure and functional groups of the compound .

Comparación Con Compuestos Similares

4-(Cyclopropylmethyl)-N-(oxan-4-yl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine

This compound () shares the oxan-4-yl group but introduces a pyridin-4-ylamino substituent at the 5-position. However, the increased molecular weight (MW: ~450 g/mol) may reduce bioavailability compared to the simpler 2-cyclopropyl analog (estimated MW: ~250 g/mol) .

2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine

The chloro and methylthio substituents in this analog () increase electrophilicity, making it more reactive in nucleophilic substitution reactions. However, the absence of the oxan-4-yl group reduces solubility (logP ~2.5 vs. ~1.8 for the target compound), limiting its applicability in aqueous biological systems .

Heterocyclic Modifications

N-(4-Morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Replacing the pyrimidine core with a pyrrolo[2,3-d]pyrimidine system () introduces a fused indole-like ring, which enhances π-π stacking interactions with hydrophobic enzyme pockets. The morpholin-4-ylcyclohexyl group further improves binding to tubulin, as seen in related antimitotic agents (GI50: 2–10 nM) .

6-Bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine

The thieno[2,3-d]pyrimidine core () confers planar rigidity, favoring intercalation into DNA or kinase ATP-binding sites.

Pharmacokinetic and Resistance Profiles

The target compound’s lower logP (1.8) suggests superior aqueous solubility compared to thieno-pyrimidine derivatives (logP ~3.0), which may translate to better oral bioavailability. However, its antimitotic potency is likely inferior to pyrrolo-pyrimidines, which exhibit GI50 values in the single-digit nanomolar range .

Receptor Selectivity and Allosteric Modulation

Tricyclic pyrimidin-4-amine derivatives, such as pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8-amine (), demonstrate high selectivity for mAChR M4 receptors due to their extended π-systems. In contrast, the target compound’s simpler structure may favor kinase inhibition (e.g., RTKs) over GPCR modulation .

Actividad Biológica

2-Cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

The biological activity of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine primarily involves its interaction with various enzymes and receptors. Research indicates that this compound can act as an inhibitor of specific enzymes critical for cellular processes, such as:

- Cyclin-dependent kinases (CDKs) : These are vital for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .

Biological Activities

The compound has been studied for various biological effects, including:

- Antitumor Activity : In vitro studies have shown that 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

- Antifibrotic Effects : Preliminary research indicates that the compound may also possess antifibrotic properties, which could be beneficial in treating fibrotic diseases.

Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antitumor | Inhibits CDKs leading to apoptosis in cancer cells | |

| Antifibrotic | Potential to reduce fibrosis in tissues | |

| Enzyme Inhibition | Targets DHFR, affecting DNA synthesis |

Case Studies

Several studies have explored the therapeutic applications of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine:

-

Anticancer Studies :

- A study demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity against these cells. The mechanism was linked to CDK inhibition, leading to cell cycle arrest.

-

Fibrosis Research :

- Research on animal models indicated that treatment with this compound resulted in reduced fibrosis markers in liver tissue, suggesting its potential utility in treating liver fibrosis.

Q & A

Q. What are the common synthetic routes for 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine, and how can its structural integrity be validated?

- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution or cross-coupling reactions. For example, pyrimidine cores are functionalized with cyclopropyl and oxane (tetrahydropyran) groups using Pd-catalyzed coupling or SNAr reactions. Post-synthesis, structural validation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

- Infrared Spectroscopy (IR) : To identify functional groups like amines or ethers .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Initial screening focuses on enzyme inhibition or receptor binding assays. For pyrimidine derivatives, common protocols include:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC values.

- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess antiproliferative effects.

- Microbial Growth Inhibition : Broth microdilution for antibacterial/antifungal activity against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine?

- Methodological Answer : Reaction path searches using density functional theory (DFT) or molecular dynamics predict intermediates and transition states. Key steps:

- Quantum Chemical Calculations : Identify energetically favorable pathways for cyclopropane ring formation.

- Machine Learning (ML) : Train models on existing pyrimidine synthesis data to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd(PPh)) .

Example Workflow :

| Step | Method | Parameters Optimized | Outcome |

|---|---|---|---|

| 1 | DFT | Bond angles/enthalpy | Favors SN2 mechanism |

| 2 | ML | Solvent polarity | 89% yield in DMF |

Q. How to resolve contradictions between predicted and observed biological activity data?

- Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. Mitigation strategies:

Q. What strategies enhance the compound's pharmacokinetic properties for CNS applications?

- Methodological Answer : Blood-brain barrier (BBB) penetration requires balancing lipophilicity (LogP 2–5) and molecular weight (<450 Da). Approaches include:

- Prodrug Design : Introduce ester groups to improve solubility.

- Co-crystallization : Enhance stability via co-formers (e.g., succinic acid).

- In Vivo PET Imaging : Radiolabel with F to track biodistribution in rodent models .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.